REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.C(=O)=O.CC(C)=O.[F:20][C:21]1[C:22]([C:27]#[N:28])=[N:23][CH:24]=[CH:25][CH:26]=1.[Li+].CC([N-]C(C)C)C.[I:37]I>C1COCC1.C(Cl)Cl>[F:20][C:21]1[C:22]([C:27]#[N:28])=[N:23][CH:24]=[CH:25][C:26]=1[I:37] |f:2.3,5.6|
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
201 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.86 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=CC1)C#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
3.43 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 25 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to −78° C
|
Type
|
WAIT
|
Details
|
After 35 min
|
Duration
|
35 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
quenched with H2O
|
Type
|
CUSTOM
|
Details
|
Layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with CH2Cl2 (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a brown residue
|
Type
|
CUSTOM
|
Details
|
to be chromatographed
|
Type
|
CUSTOM
|
Details
|
Purification of the crude material by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
an ISCO machine (80 g column, 60 mL/min, 0-20% EtOAc in hexanes over 23 min, tr=18 min)
|
Duration
|
18 min
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=CC1I)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.79 mmol | |
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 55.2% | |
YIELD: CALCULATEDPERCENTYIELD | 55.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |